REACTION_CXSMILES
|
[O:1]1[CH:8]2[CH:9]=[CH:10][CH:2]1[CH:3]1[CH:7]2[C:6](=[O:11])O[C:4]1=[O:12].[CH2:13]([CH2:15][NH2:16])[OH:14]>CO>[OH:14][CH2:13][CH2:15][N:16]1[C:6](=[O:11])[CH:7]2[CH:3]([CH:2]3[O:1][CH:8]2[CH:9]=[CH:10]3)[C:4]1=[O:12]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O1C2C3C(OC(C3C1C=C2)=O)=O
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred for 5 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
30 min at ambient temperature, and finally refluxed for 6 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture to ambient temperature
|
Type
|
CUSTOM
|
Details
|
solvent was removed under reduced pressure, and residue
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 150 mL of CH2Cl2
|
Type
|
WASH
|
Details
|
washed with 3×100 mL of water
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
gave white-off solid which
|
Type
|
CUSTOM
|
Details
|
was further purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with ethylacetate (EtOAc)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
OCCN1C(C2C3C=CC(C2C1=O)O3)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |